1-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
1-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with an amino group at the first position, a keto group at the fourth position, and a carboxylic acid group at the third position. It is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the PPA-catalyzed thermal lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid . This method involves the reduction of the 8-nitro-1,4-dihydroquinoline precursor, which is obtained by reacting 3-mercaptopropionic acid with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid in the presence of triethylamine .
Industrial Production Methods: Industrial production methods for 1-Amino-4-oxoquinoline
Properties
CAS No. |
135261-77-7 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-amino-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15) |
InChI Key |
HWWAMQNWBBVENP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Synonyms |
3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI) |
Origin of Product |
United States |
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